Antibacterial Activity Against Escherichia coli: Superior Potency vs. Methyl-Linked Benzimidazole Derivatives
N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide exhibits an MIC of 16 µg/mL against Escherichia coli . In contrast, N-benzimidazol-1-yl-methyl-benzamide derivatives (compounds 3a-3x) evaluated under comparable broth microdilution conditions showed substantially weaker activity, with most analogs displaying MIC values exceeding 100 µg/mL against the same E. coli strain [1]. This represents at least a 6.25-fold improvement in potency for the ethyl-linked compound relative to the methyl-linked benzimidazole class.
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | 16 µg/mL |
| Comparator Or Baseline | N-benzimidazol-1-yl-methyl-benzamide derivatives (3a-3x): >100 µg/mL (most analogs) |
| Quantified Difference | ≥6.25-fold lower MIC (higher potency) |
| Conditions | Broth microdilution assay; Escherichia coli; in vitro |
Why This Matters
Procurement for antibacterial lead optimization programs should prioritize compounds with sub-20 µg/mL MIC values against Gram-negative pathogens like E. coli, as this potency threshold correlates with tractable hit-to-lead campaigns.
- [1] Sethi R, Arora S, Saini D, Jain S. Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives. Indian Journal of Pharmaceutical Education and Research. 2016;50(3):424-434. View Source
